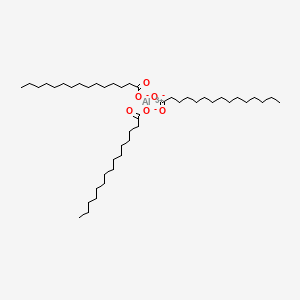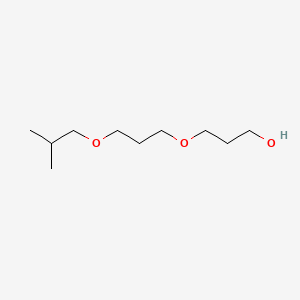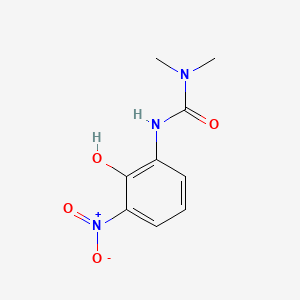![molecular formula C6H18N6O8+2 B12649280 [(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid CAS No. 269747-61-7](/img/structure/B12649280.png)
[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes both azaniumyl and carboxybutyl groups, making it a versatile molecule in chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the azaniumyl and carboxybutyl precursors, followed by their combination under controlled conditions to form the final compound. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps, such as crystallization or chromatography, are essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and the yield of the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Plays a role in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other azaniumyl and carboxybutyl derivatives, such as:
- [(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium chloride
- [(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium sulfate
Uniqueness
[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Eigenschaften
CAS-Nummer |
269747-61-7 |
|---|---|
Molekularformel |
C6H18N6O8+2 |
Molekulargewicht |
302.24 g/mol |
IUPAC-Name |
[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid |
InChI |
InChI=1S/C6H14N4O2.2HNO3/c7-4(5(11)12)2-1-3-10-6(8)9;2*2-1(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2*(H,2,3,4)/p+2/t4-;;/m0../s1 |
InChI-Schlüssel |
YNBZSUJSFFOAAI-FHNDMYTFSA-P |
Isomerische SMILES |
C(C[C@@H](C(=O)O)[NH3+])C[NH+]=C(N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Kanonische SMILES |
C(CC(C(=O)O)[NH3+])C[NH+]=C(N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)












